8-Hydroxyquinoline, also known as oxine, is a heterocyclic organic compound with the formula C9H7NO. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is composed of a pyridine ring fused to a phenol ring, with a hydroxyl group at the 8th position. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This molecule plays a crucial role in scientific research due to its versatile chelating properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It readily forms stable complexes with various metal ions, particularly transition metals, making it a valuable tool in diverse fields such as analytical chemistry, materials science, and biological research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Development of new derivatives: Continued exploration of novel 8-hydroxyquinoline derivatives with improved properties, such as enhanced solubility, higher selectivity for specific metal ions, and tailored biological activity, holds significant potential. [, ]
Advanced materials applications: Investigating its potential in developing new materials, such as luminescent materials for optoelectronic devices, sensors for environmental monitoring, and catalysts for chemical transformations, is an area of active research. [, , ]
Drug discovery and development: Despite its known limitations, further research into the therapeutic potential of 8-hydroxyquinoline and its derivatives, particularly in areas like cancer, neurodegenerative diseases, and infectious diseases, could lead to the development of new drug candidates. []
Understanding the mechanism of action: Further studies are needed to elucidate the precise mechanisms of action of 8-hydroxyquinoline and its derivatives in various biological systems, which could pave the way for developing more targeted and effective therapeutic strategies. []
8-Hydroxyquinoline can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of ortho-aminophenol with glycerol in the presence of sulfuric acid. Other methods include Friedlander synthesis and diazotization reactions involving substituted aminoquinolines .
Chemically, 8-hydroxyquinoline falls under the category of heterocyclic compounds and phenolic compounds. Its structure allows it to act as a bidentate ligand, forming stable chelates with various metal ions, which enhances its utility in analytical chemistry and biochemistry.
The primary methods for synthesizing 8-hydroxyquinoline include:
For instance, in the Skraup synthesis, ortho-aminophenol is reacted with glycerin at temperatures between 120°C to 180°C under acidic conditions. The reaction yields 8-hydroxyquinoline along with by-products that can be separated through recrystallization .
The molecular formula of 8-hydroxyquinoline is and its molecular weight is approximately 145.16 g/mol. The compound features a fused bicyclic structure comprising a benzene ring and a pyridine ring.
The compound's melting point is reported to be around 75-78°C. The structure can be represented as follows:
8-Hydroxyquinoline participates in various chemical reactions due to its phenolic nature. Key reactions include:
For example, when reacted with ferric chloride, 8-hydroxyquinoline produces a violet complex indicative of its phenolic properties .
The mechanism by which 8-hydroxyquinoline exerts its biological effects often involves its ability to chelate metal ions. This chelation can modulate enzymatic activity and influence cellular signaling pathways.
Research indicates that the binding affinity of 8-hydroxyquinoline for metal ions enhances its antimicrobial activity by disrupting essential metal-dependent processes in bacteria .
8-Hydroxyquinoline has numerous applications in scientific research and industry:
8-Hydroxyquinoline (8-HQ) represents a privileged chemical scaffold in medicinal chemistry and materials science, characterized by a bicyclic structure featuring a pyridine ring fused to a phenol group with ortho-positioned oxygen and nitrogen atoms. This unique arrangement confers exceptional metal-chelating capabilities and versatile bioactivity. As a bidentate ligand, 8-HQ forms stable complexes with transition metals through N- and O-donor sites, enabling diverse therapeutic applications ranging from antimicrobial and anticancer agents to treatments for neurodegenerative disorders. Its small molecular weight, capacity for structural modification, and ability to cross biological barriers (including the blood-brain barrier) make it indispensable in modern drug design and analytical chemistry [1] [3] [8].
The journey of 8-HQ from an industrial chemical to a therapeutically significant pharmacophore spans over a century. Initially synthesized in 1953, its antiseptic properties led to early agricultural and preservative uses in textiles, wood, and paper industries [8]. The critical discovery of its selective metal chelation capability—unique among hydroxyquinoline isomers due to optimal orbital geometry—established its biological relevance. By the mid-20th century, derivatives like clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) were clinically deployed against traveler’s diarrhea and fungal infections. However, neurotoxicity incidents in the 1960s (later attributed to vitamin B12 deficiency) prompted withdrawal, though mechanistic reevaluation confirmed its safety with vitamin co-administration [3].
The 1990s marked a renaissance with the discovery of 8-HQ’s ability to resolubilize amyloid-β aggregates in Alzheimer’s disease (AD) via copper/zinc chelation. This propelled clioquinol into Phase II clinical trials, demonstrating cognitive improvement in AD patients and validating metal-protein attenuation as a therapeutic strategy [3] [8]. To overcome clioquinol’s synthetic limitations (carcinogenic diiodo contaminant), PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) was developed. With enhanced blood-brain barrier permeability and reduced toxicity, PBT2 advanced to Phase IIa trials, showing efficacy in reducing amyloid pathology and improving executive function [3] [8].
Table 1: Clinically Significant 8-HQ-Derived Therapeutics
Compound | Key Structural Features | Primary Therapeutic Use | Development Status |
---|---|---|---|
Clioquinol | 5-Chloro, 7-iodo substitution | Antimicrobial; Alzheimer’s disease | Withdrawn (repositioned) |
PBT2 | 5,7-Dichloro, N,N-dimethylaminomethyl | Neurodegenerative diseases | Phase IIa completed |
Nitroxoline | 5-Nitro substitution | Antibacterial; Anticancer | Approved (Europe for UTIs) |
CQDer (HLA-20/M30) | Hybrids with propargylamine motifs | Parkinson’s disease | Preclinical |
Parallel developments exploited 8-HQ’s antimicrobial properties. Nitroxoline (5-nitro-8-hydroxyquinoline), approved for urinary tract infections, gained attention for anticancer activity via inhibition of matrix metalloproteinases and methionine aminopeptidase-2 [6] [9]. Modern hybridization strategies, such as conjugating 8-HQ with propargylamine (e.g., M30, HLA-20), yielded multifunctional agents with iron chelation, monoamine oxidase inhibition, and neuroprotective effects for Parkinson’s disease [3] [8].
8-HQ’s bioactivity is governed by its ability to form coordination complexes with transition metals, altering metal homeostasis and inducing targeted physiological effects. The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) dictates affinity, with Cu²⁺ and Zn²⁺ complexes being most biologically stable. Depending on ligand-to-metal ratios, 8-HQ forms either 1:1 (monoligand) or 1:2 (bisligand) complexes, each exhibiting distinct geometries and bioactivity profiles [1] [3].
Table 2: Metal Binding Properties and Biological Implications of 8-HQ Complexes
Metal Ion | Affinity (log K) | Complex Geometry | Biological Consequence |
---|---|---|---|
Cu²⁺ | 11.9 | Square planar | Amyloid-β disaggregation; ROS generation |
Zn²⁺ | 8.7 | Tetrahedral | Proteasome resistance reversal |
Fe³⁺ | 12.3 | Octahedral | Fenton reaction inhibition; ROS scavenging |
Fe²⁺ | 7.9 | Tetrahedral | Catalytic inhibition of ribonucleotide reductase |
In neurodegenerative contexts, 8-HQ derivatives like clioquinol and PBT2 act as copper/zinc chaperones. They extract Cu²⁺/Zn²⁺ from amyloid-β aggregates, resolubilizing toxic oligomers and restoring proteasomal degradation. Simultaneously, they redistribute metals into cells, activating neuroprotective kinases (e.g., PI3K/Akt pathway) and upregulating hypoxia-inducible factor-1α (HIF-1α) [3] [8]. For iron overload disorders, derivatives like VK-28 and M30 sequester redox-active Fe³⁺, preventing hydroxyl radical (•OH) formation via Fenton chemistry while directly scavenging reactive oxygen species (ROS) [3].
8-HQ-metal complexes exhibit context-dependent redox behavior. In antimicrobial and anticancer applications, Cu²⁺-8-HQ complexes undergo intracellular reduction to Cu⁺, catalyzing H₂O₂ conversion to cytotoxic hydroxyl radicals via Fenton-like reactions. This metal-enhanced oxidative stress disrupts microbial membranes and DNA, exemplified by growth inhibition against Mycobacterium tuberculosis and Cryptococcus neoformans in macrophages [1] [6].
Conversely, in neurodegenerative or inflammatory settings, 8-HQ chelates excess redox-active metals (Cu⁺/Fe²⁺), preventing ROS generation. Hybrid molecules like M30 further enhance antioxidant effects by inhibiting monoamine oxidase, reducing H₂O₂ production from dopamine metabolism [3] [8].
Beyond metal chelation, 8-HQ derivatives modulate enzyme activity through direct binding:
To enhance bioavailability and targeting, 8-HQ has been integrated into nanomaterials:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7